AFG206

Drug Resistance FLT3-ITD Kinase Inhibitor Pharmacology

AFG206 (CAS 630122-37-1) is a first-generation, ATP-competitive “type II” inhibitor of the Fms-like tyrosine kinase 3 (FLT3) receptor. It belongs to a class of small molecules that bind to the inactive “DFG-out” conformation of the kinase domain, distinguishing it from “type I” inhibitors that target the active conformation.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B1684540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFG206
SynonymsAFG206;  AFG 206;  AFG-206.
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3
InChIInChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24)
InChIKeyUUJSPHQATNSVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AFG206: A First-Generation Type II FLT3 Inhibitor for Mutant-Selective Kinase Research


AFG206 (CAS 630122-37-1) is a first-generation, ATP-competitive “type II” inhibitor of the Fms-like tyrosine kinase 3 (FLT3) receptor [1]. It belongs to a class of small molecules that bind to the inactive “DFG-out” conformation of the kinase domain, distinguishing it from “type I” inhibitors that target the active conformation [1]. AFG206 potently inhibits the proliferation of cell lines expressing oncogenic FLT3 mutants, including internal tandem duplication (FLT3-ITD) and the D835Y point mutation, with an IC50 of approximately 0.1 µM, while sparing parental Ba/F3 cells at concentrations up to 1 µM [1]. As a research tool, AFG206 serves as a critical comparator for investigating resistance mechanisms and the structure-activity relationships that differentiate first-generation from second-generation type II FLT3 inhibitors [1].

Why AFG206 Cannot Be Interchanged with Other FLT3 Inhibitors in Experimental Workflows


Substituting AFG206 with another FLT3 inhibitor—even another “type II” inhibitor—introduces significant experimental variability and can lead to misinterpretation of results. The critical differentiator lies in its classification as a first-generation type II inhibitor, which exhibits a distinct cross-resistance profile [1]. Unlike second-generation type II inhibitors (e.g., AUZ454, ATH686) that retain high potency against cells resistant to type I inhibitors (e.g., PKC412), AFG206 shows a marked loss of potency in such resistant models [1]. This is not a simple potency difference; it reflects a fundamental difference in binding mode and the ability to overcome specific resistance mutations. Therefore, using a more potent second-generation inhibitor or a type I inhibitor as a proxy for AFG206 will not replicate its unique pharmacologic signature, particularly in studies focused on acquired drug resistance or the structural basis of inhibitor binding. The quantitative evidence below details precisely why AFG206 must be selected specifically for its defined profile [1].

Quantitative Differentiation of AFG206: Head-to-Head Evidence Against Key FLT3 Inhibitor Comparators


Cross-Resistance Profile: AFG206 vs. Second-Generation Type II Inhibitors in PKC412-Resistant Cells

AFG206 exhibits a significant loss of potency in FLT3-ITD-expressing cells that have developed resistance to the type I inhibitor PKC412. In drug-naive FLT3-ITD-Ba/F3 cells, AFG206 displays an IC50 of <0.1 µM. However, in a PKC412-resistant variant of these cells, the IC50 for AFG206 increases to >0.25 µM, representing a >2.5-fold shift in potency [1]. This is in stark contrast to second-generation type II inhibitors like AUZ454 and ATH686, which maintain high potency against these same PKC412-resistant cells, with IC50 values of approximately ≤0.01 µM [1]. This demonstrates that first-generation type II inhibitors, like AFG206, share a cross-resistance mechanism with type I inhibitors, a vulnerability that is overcome by the second-generation compounds [1].

Drug Resistance FLT3-ITD Kinase Inhibitor Pharmacology

Comparative Cellular Potency: AFG206 vs. Second-Generation Type II Inhibitors in D835Y-Mutant Cells

AFG206 effectively inhibits the proliferation of cells expressing the D835Y point mutation, a common FLT3 variant associated with resistance to some type I inhibitors. The IC50 for AFG206 in D835Y-Ba/F3 cells is approximately 0.1 µM [1]. However, second-generation type II inhibitors AUZ454 and ATH686 demonstrate substantially higher potency against this same mutation, with IC50 values of around 0.001 µM (1 nM) [1]. This represents a 100-fold difference in potency. The ability of AFG206 to inhibit D835Y-mutant cells is a key feature of its type II mechanism, but its potency is an order of magnitude lower than that of its second-generation counterparts [1].

FLT3-D835Y Point Mutation Cellular IC50

Selectivity Profile: Differential Effect of AFG206 on Mutant vs. Wild-Type FLT3-Dependent Cells

AFG206 demonstrates functional selectivity for mutant FLT3 over wild-type FLT3 at the cellular level. While AFG206 potently inhibits proliferation of FLT3-ITD- and D835Y-mutant Ba/F3 cells with an IC50 of ~0.1 µM, it has no detectable effect on the proliferation of parental Ba/F3 cells, which are dependent on wild-type FLT3 signaling, at concentrations up to 1 µM [1]. This 10-fold window between the concentration required to inhibit mutant cells and the highest tested concentration with no effect on wild-type cells suggests a favorable selectivity profile for AFG206 in vitro [1].

Kinase Selectivity Wild-type FLT3 Therapeutic Window

Binding Mode Differentiation: Type II Mechanism of AFG206 vs. Type I Inhibitors

AFG206 is classified as a "type II" FLT3 inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the kinase. This is a mechanistically distinct profile from "type I" inhibitors like PKC412, which bind to the active "DFG-in" conformation [1]. The functional consequence of this difference is reflected in the cross-resistance patterns observed. Type I inhibitors PKC412 and AAE871 show cross-resistance with each other, and importantly, this cross-resistance extends to first-generation type II inhibitors like AFG206 [1]. For instance, in PKC412-resistant FLT3-ITD cells, the IC50 for PKC412 increases from 0.01-0.025 µM to 0.05-0.075 µM, while the IC50 for AFG206 increases from <0.1 µM to >0.25 µM [1]. This data demonstrates that despite distinct binding modes, these two classes of inhibitors can select for overlapping resistance mechanisms, a finding that is central to understanding the limitations of first-generation agents [1].

Inhibitor Binding Mode DFG-out Conformation Kinase Assay

Optimal Scientific Applications for AFG206 Based on Its Defined Comparative Profile


Mechanistic Studies of Type I/Type II Cross-Resistance

Based on the quantitative evidence showing that AFG206 loses potency (>2.5-fold shift in IC50) in PKC412-resistant cells, AFG206 is the ideal compound to use as a first-generation type II comparator in studies investigating the shared resistance mechanisms between type I and type II FLT3 inhibitors [1]. Its use is critical for elucidating the molecular adaptations that confer resistance to both inhibitor classes, a line of inquiry that is essential for understanding the limitations of early FLT3 inhibitors.

Benchmarking Next-Generation FLT3 Inhibitors

The 100-fold difference in potency between AFG206 (IC50 ~0.1 µM) and second-generation type II inhibitors (IC50 ~0.001 µM) against the D835Y mutation makes AFG206 a necessary benchmark for quantifying the potency gains achieved by structural optimization [1]. In drug discovery programs, AFG206 serves as a critical reference standard to demonstrate the improved biochemical and cellular activity of novel FLT3-targeting chemical series.

Selective Probing of Mutant FLT3 Signaling

Given its demonstrated functional selectivity, where it inhibits mutant FLT3-driven proliferation (IC50 ~0.1 µM) without affecting wild-type FLT3-dependent cells at up to 1 µM, AFG206 can be used as a tool compound to selectively interrogate signaling pathways downstream of mutant FLT3 [1]. This is particularly useful in co-culture or complex model systems where distinguishing between mutant and wild-type FLT3 signaling is necessary.

Structure-Affinity Relationship (SAR) Studies

As a first-generation type II inhibitor with a well-defined chemical structure and documented limitations in potency and resistance profile, AFG206 is an excellent starting point for SAR studies. Researchers can use AFG206 as a scaffold to explore chemical modifications that improve potency against resistant mutants or alter the resistance profile, using the quantitative data on its cross-resistance as a baseline for measuring improvement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for AFG206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.